molecular formula C13H19N5OS B5551426 N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide

N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide

Cat. No. B5551426
M. Wt: 293.39 g/mol
InChI Key: YFBHNEOFNWQMQT-UHFFFAOYSA-N
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Description

The chemical "N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide" is a complex compound that involves various heterocyclic structures like pyrazole, imidazole, and pyridine. These structures are significant in the field of synthetic chemistry due to their applications in creating diverse molecular architectures and functionalities (Kheder et al., 2008).

Synthesis Analysis

The synthesis of related compounds involves versatile and accessible reactants, leading to a series of pyrazole, pyridine, and imidazole derivatives. These processes employ reagents like 3-oxo-N-(pyrimid-2-yl)butanamide and others, highlighting the complexity and flexibility in the synthetic routes (Kheder et al., 2008).

Molecular Structure Analysis

Imidazole and pyrazole derivatives, similar to our compound of interest, often exhibit interesting molecular structures. Their molecular configurations are typically characterized using techniques like NMR, IR, and X-ray crystallography, which provide insights into the spatial arrangement and electronic properties of the molecules (El-Gokha et al., 2019).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic aromatic substitution, and are known for their ability to form complex structures with multiple rings and functional groups. Such reactions often result in products with unique chemical properties suitable for further synthetic applications (El-Gokha et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, like solubility, melting points, and crystal structures, are crucial for their practical applications. These properties are often determined using analytical techniques and contribute to understanding the compound's behavior in different environments (Dhanalakshmi et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are key to their use in synthetic chemistry. These properties are influenced by the molecular structure and the nature of substituents present in the compound (Kheder et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities and the development of synthesis methods. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-2-pyrazol-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5OS/c1-4-11(18-7-5-6-16-18)12(19)14-8-10-9-15-13(20-3)17(10)2/h5-7,9,11H,4,8H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBHNEOFNWQMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=C(N1C)SC)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide

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